molecular formula C13H13NO2 B13700749 Ethyl 5-Methylquinoline-3-carboxylate

Ethyl 5-Methylquinoline-3-carboxylate

Cat. No.: B13700749
M. Wt: 215.25 g/mol
InChI Key: CDFXKEDQVDVZMV-UHFFFAOYSA-N
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Description

Ethyl 5-methylquinoline-3-carboxylate is an organic compound belonging to the quinoline family, characterized by a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol . This compound serves as a valuable chemical building block and scaffold in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules with potential biological activity . The quinoline core is a privileged structure in pharmacology, known for its wide spectrum of biological activities. Researchers investigate quinoline derivatives like this ester for their potential in various therapeutic areas, including as anticancer, antiviral, antimicrobial, and anti-Alzheimer's agents . The specific substitution pattern of this molecule—featuring a methyl group at the 5-position and an ester at the 3-position—makes it a versatile intermediate for further chemical modification and structure-activity relationship (SAR) studies . The ester functional group, for instance, can be readily hydrolyzed to a carboxylic acid or transformed into other functional groups such as amides, which are common in many active pharmaceutical ingredients . This compound is provided for Research Use Only. It is strictly intended for laboratory research and chemical synthesis applications and is not meant for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 5-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)10-7-11-9(2)5-4-6-12(11)14-8-10/h4-8H,3H2,1-2H3

InChI Key

CDFXKEDQVDVZMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N=C1)C

Origin of Product

United States

Preparation Methods

Synthesis of Isatoic Anhydride Precursors

  • Starting from 2-aminobenzoic acids (anthranilic acids), isatoic anhydrides are synthesized using triphosgene in tetrahydrofuran (THF) under reflux conditions.
  • This step avoids the use of toxic phosgene gas by employing solid triphosgene.
  • The reaction mixture is quenched with water, precipitating the isatoic anhydride, which is isolated by filtration.
  • The process tolerates various substitutions on the benzene ring, including halides and nitro groups, which is relevant for obtaining 5-methyl substitution.

Cyclocondensation with Ethyl Acetoacetate

  • The isatoic anhydride is reacted with the sodium enolate of ethyl acetoacetate, generated by treatment with sodium hydroxide in N,N-dimethylacetamide (DMA) at elevated temperature (~100 °C).
  • This reaction proceeds via nucleophilic attack of the enolate on the anhydride carbonyl, followed by intramolecular cyclization and dehydration to form the quinoline ring.
  • The reaction is robust, moisture-tolerant, and scalable, yielding ethyl 2-methylquinoline-3-carboxylate derivatives in yields ranging from 47% to 97%.
  • The 5-methyl substitution can be introduced by using appropriately substituted anthranilic acid starting materials.

Reaction Mechanism Highlights

  • Formation of enolate from ethyl acetoacetate.
  • Nucleophilic attack on isatoic anhydride carbonyl.
  • Loss of CO₂ and ring closure via 6-exo-trig cyclization.
  • Elimination of hydroxy group to form the quinoline core.

Advantages

  • Avoids harsh reagents and conditions.
  • Uses readily available starting materials.
  • Suitable for scale-up and diverse substitution patterns.

Preparation via Bromination and Carbonyl Insertion on 3-Aminoquinoline

Another reported method involves functionalization of 3-aminoquinoline derivatives to introduce the carboxylate group at the 5-position.

Bromination of 3-Aminoquinoline

  • 3-Aminoquinoline is brominated selectively at the 5-position using bromine in sulfuric acid with silver sulfate as catalyst.
  • The reaction is performed at low temperature (0 °C) and then allowed to proceed at room temperature overnight.
  • The product, 3-amino-5-bromoquinoline, is isolated by extraction and column chromatography.

Carbonyl Insertion to Form Methyl Carboxylate

  • The 3-amino-5-bromoquinoline undergoes carbonyl insertion using palladium chloride as catalyst, triethylamine as base, and carbon monoxide under pressure (0.8 MPa) at 75 °C for 6 hours.
  • Methanol and N,N-dimethylformamide (DMF) serve as solvents.
  • The reaction yields methyl 3-aminoquinoline-5-carboxylate after workup and purification.
  • This intermediate can be further modified to introduce the ethyl ester and methyl substitution at the 5-position.

Advantages and Limitations

  • Provides a direct route to quinoline carboxylates with amino substitution.
  • Requires handling of bromine and carbon monoxide under pressure.
  • Suitable for large-scale synthesis due to straightforward purification.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Cyclocondensation of Isatoic Anhydride with Ethyl Acetoacetate 2-Aminobenzoic acid derivatives Triphosgene, sodium hydroxide, ethyl acetoacetate, DMA, 100 °C 47–97 Mild conditions, scalable, regioselective Requires synthesis of isatoic anhydride
Bromination and Carbonyl Insertion 3-Aminoquinoline Bromine, sulfuric acid, silver sulfate, PdCl₂, CO (0.8 MPa), triethylamine, 75 °C ~81 Direct functionalization, high yield Use of hazardous bromine and CO, multi-step

Research Findings and Practical Notes

  • The cyclocondensation approach allows for flexible substitution patterns by varying the anthranilic acid precursor, which is crucial for obtaining 5-methyl substitution.
  • Sodium hydroxide is preferred over sodium hydride for enolate generation due to safety and operational simplicity.
  • The bromination/carbonyl insertion method is efficient but involves more hazardous reagents and requires pressure equipment.
  • Purification is commonly achieved by silica gel column chromatography in both methods.
  • The cyclocondensation method's robustness and scalability make it favorable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.

    Substitution: It can undergo substitution reactions where different substituents replace the ethyl or methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-3-carboxylic acids, while reduction can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-Methylquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-Methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent pattern on the quinoline ring significantly influences physical, chemical, and biological properties. Below is a comparative analysis of Ethyl 5-methylquinoline-3-carboxylate with structurally related compounds:

Table 1: Structural and Physical Properties of Selected Ethyl Quinoline Carboxylates
Compound Name Substituents Molecular Weight Melting Point (°C) Key Features Reference
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate 4-oxo, 1,4-dihydro 217.22 270–272 High thermal stability
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate 2-methyl, 4-phenyl Enhanced aromatic interactions
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate 7-chloro, 4-hydroxy, 2-methyl 265.69 Halogen and hydroxyl functionality
Ethyl 2-amino-5-methylquinoline-3-carboxylate 2-amino, 5-methyl 230.26 Nucleophilic amino group
Ethyl 6-hydroxyquinoline-3-carboxylate 6-hydroxy Polar hydroxyl group

Key Observations:

  • Functional Groups: Hydroxy (e.g., 4-hydroxy in ) and amino (e.g., 2-amino in ) substituents increase polarity and solubility, whereas halogen atoms (e.g., 7-chloro in ) may improve bioactivity or stability.
  • Thermal Properties: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits a high melting point (270–272°C), likely due to hydrogen bonding from the 4-oxo group .

Q & A

Basic Question: What are the critical factors in optimizing the synthesis of Ethyl 5-Methylquinoline-3-carboxylate?

Methodological Answer:
The synthesis involves multi-step reactions, often starting with condensation of aniline derivatives and β-ketoesters, followed by cyclization and functionalization. Key parameters include:

  • Temperature: Elevated temperatures (80–120°C) enhance cyclization efficiency but may increase side reactions like decarboxylation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve intermediate stability, while ethanol or methanol is preferred for esterification .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate cyclization and ester formation .
  • Reaction Time: Prolonged heating (>12 hours) can degrade sensitive functional groups; monitoring via TLC or HPLC is recommended .

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